1-(3-((Trifluoromethyl)thio)pyridin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((Trifluoromethyl)thio)pyridin-2-yl)ethan-1-one is a complex organic compound with the molecular formula C8H6F3NOS It is a derivative of pyridine, characterized by the presence of a trifluoromethylthio group at the 3-position and an ethanone group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((Trifluoromethyl)thio)pyridin-2-yl)ethan-1-one typically involves the reaction of 3-(trifluoromethylthio)pyridine with ethanone under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the ethanone, followed by nucleophilic substitution at the 3-position of the pyridine ring . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-((Trifluoromethyl)thio)pyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Sodium hydride, potassium tert-butoxide, DMF or THF as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(3-((Trifluoromethyl)thio)pyridin-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 1-(3-((Trifluoromethyl)thio)pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-one: Similar structure but lacks the thio group, resulting in different chemical properties and reactivity.
1-(4-(Trifluoromethyl)pyridin-3-yl)ethan-1-one: Another derivative with the trifluoromethyl group at a different position, leading to variations in its chemical behavior.
Uniqueness
1-(3-((Trifluoromethyl)thio)pyridin-2-yl)ethan-1-one is unique due to the presence of both the trifluoromethylthio group and the ethanone group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C8H6F3NOS |
---|---|
Molecular Weight |
221.20 g/mol |
IUPAC Name |
1-[3-(trifluoromethylsulfanyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H6F3NOS/c1-5(13)7-6(3-2-4-12-7)14-8(9,10)11/h2-4H,1H3 |
InChI Key |
PQDSUJPRJLHZQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC=N1)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.